Propafenone Lactose Adduct
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Overview
Description
Propafenone Lactose Adduct is a derivative of Propafenone, a Class 1C antiarrhythmic agent used in the management of paroxysmal atrial fibrillation/flutter and ventricular arrhythmias . This compound combines Propafenone with lactose, potentially altering its pharmacokinetic properties and enhancing its stability and solubility .
Preparation Methods
The preparation of Propafenone Lactose Adduct involves the synthesis of Propafenone followed by its conjugation with lactose. Propafenone can be synthesized through various methods, including the reaction of 2-hydroxy-3-(propylamino)propoxybenzene with phenylpropiophenone under controlled conditions . The conjugation with lactose typically involves the formation of a glycosidic bond between the hydroxyl group of lactose and the reactive site on Propafenone . Industrial production methods may utilize advanced techniques such as extrusion-spheronization to create sustained-release formulations .
Chemical Reactions Analysis
Propafenone Lactose Adduct undergoes several types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the reactive sites on Propafenone, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like methanol or ethanol, and controlled temperature and pressure conditions . Major products formed from these reactions include various Propafenone metabolites and derivatives .
Scientific Research Applications
Propafenone Lactose Adduct has several scientific research applications:
Mechanism of Action
The mechanism of action of Propafenone Lactose Adduct involves the inhibition of sodium channels in cardiac cells, leading to reduced excitability and stabilization of myocardial membranes . This action is similar to that of Propafenone, which slows the influx of sodium ions into cardiac muscle cells . The molecular targets include sodium channels, and the pathways involved are related to the modulation of cardiac action potentials .
Comparison with Similar Compounds
Propafenone Lactose Adduct can be compared with other similar compounds, such as:
Flecainide: Another Class 1C antiarrhythmic agent with similar sodium channel blocking properties.
Amiodarone: A Class III antiarrhythmic agent with broader effects on potassium and calcium channels.
The uniqueness of this compound lies in its enhanced stability and solubility due to the lactose conjugation, which may improve its therapeutic efficacy and reduce side effects .
Properties
Molecular Formula |
C33H47NO13 |
---|---|
Molecular Weight |
665.7 g/mol |
IUPAC Name |
1-[2-[3-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-propylamino]-2-hydroxypropoxy]phenyl]-3-phenylpropan-1-one |
InChI |
InChI=1S/C33H47NO13/c1-2-14-34(15-20(37)18-44-23-11-7-6-10-21(23)22(38)13-12-19-8-4-3-5-9-19)32-29(42)28(41)31(25(17-36)45-32)47-33-30(43)27(40)26(39)24(16-35)46-33/h3-11,20,24-33,35-37,39-43H,2,12-18H2,1H3/t20?,24-,25-,26+,27+,28-,29-,30-,31-,32-,33+/m1/s1 |
InChI Key |
SVJMOCGMOFWPFK-VODRYLKZSA-N |
Isomeric SMILES |
CCCN(CC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O |
Canonical SMILES |
CCCN(CC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O)C3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Origin of Product |
United States |
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